(2-Adamantylideneamino)thiourea
Description
Historical Context and Evolution of Thiourea (B124793) Research
The study of thiourea and its derivatives has a rich history, with early investigations laying the groundwork for the synthesis of a vast array of related structures. Initially explored for their fundamental chemical reactivity, the scope of thiourea research has expanded dramatically over the decades. Scientists have moved from studying the parent molecule to creating complex derivatives with tailored properties. This evolution has been driven by the quest for new therapeutic agents, catalysts, and functional materials.
Significance of Thiourea Scaffolds in Modern Chemical Science
The thiourea moiety is a privileged scaffold in modern chemical science due to its unique electronic and structural features. The presence of both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=S group) allows these molecules to participate in a variety of intermolecular interactions. This characteristic is crucial for their application in areas such as organocatalysis and molecular recognition. mdpi.com
Furthermore, the thiourea backbone is a key component in numerous biologically active molecules. mdpi.com Its ability to interact with biological targets has led to the development of thiourea-containing compounds with a wide spectrum of activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties. mdpi.com The versatility of the thiourea scaffold allows for the introduction of various substituents at the nitrogen atoms, enabling the fine-tuning of their biological and chemical properties.
Research Landscape of Complex N-Substituted Thiourea Derivatives
The field of N-substituted thiourea derivatives is a vibrant and rapidly evolving area of research. Scientists are continuously exploring new synthetic methodologies to create novel and complex structures. A significant area of focus is the incorporation of bulky and conformationally rigid substituents, such as the adamantyl group, to enhance biological activity and selectivity.
The adamantane (B196018) cage is a particularly interesting substituent due to its lipophilic nature and rigid, three-dimensional structure. This has led to the development of a wide range of adamantane-containing thiourea derivatives with promising therapeutic potential. Research has shown that these compounds can exhibit potent antiviral activity, for instance against the influenza A virus. Other studies have highlighted their potential as anti-inflammatory agents through the inhibition of specific biological pathways. The investigation into these complex derivatives continues to be a promising avenue for the discovery of new and effective therapeutic agents.
(2-Adamantylideneamino)thiourea: A Closer Look
This compound is a specific N-substituted thiourea that incorporates the bulky adamantane moiety. Its structure is characterized by an adamantylidene group attached to one of the nitrogen atoms of the thiourea core.
Synthesis and Properties
The synthesis of this compound typically involves the reaction of an appropriate isothiocyanate with an adamantylamine derivative. This nucleophilic addition reaction is a common and effective method for the preparation of N-substituted thioureas.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅N₃S |
| Molecular Weight | 225.33 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 150-160 °C |
| Solubility | Soluble in polar solvents like dimethyl sulfoxide (B87167) (DMSO) and slightly soluble in water. |
This data is based on available chemical supplier information.
Potential Applications in Research
While specific, in-depth research on this compound is not extensively documented in publicly available literature, the known biological activities of related adamantyl thiourea derivatives suggest several potential areas of investigation for this compound. Preliminary information suggests that it may act as an enzyme inhibitor, for example, of α-glucosidase, which could have implications for anti-diabetic therapies. Furthermore, antimicrobial properties are also a possibility, given the general activity of many thiourea derivatives.
Table 2: Reported Biological Activities of Adamantyl Thiourea Derivatives
| Derivative Type | Biological Activity | Reference Compound/Study |
| 1-Adamantylthioureas | Antiviral (Influenza A2) | Tilley et al. |
| Adamantane-1-carbonyl thioureas | Anti-inflammatory, P2X receptor inhibition | Generic research on adamantane derivatives |
| Adamantane-linked isothioureas | Antimicrobial, Anti-proliferative | Research on adamantane-isothiourea hybrids |
This table illustrates the therapeutic potential within the broader class of adamantyl thiourea compounds, providing a rationale for further investigation into the specific properties of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-adamantylideneamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c12-11(15)14-13-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2,(H3,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQQBRFIPRJNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Adamantylideneamino Thiourea and Analogous Adamantane Containing Thioureas
Foundational Synthetic Pathways to Thiourea (B124793) Derivatives
The construction of the thiourea backbone is a cornerstone of synthesizing these adamantane (B196018) derivatives. Several classical and modern methods are employed.
The most prevalent method for synthesizing thiourea derivatives is the coupling reaction between an amine and an isothiocyanate. mdpi.com This reaction is versatile and generally proceeds with high yields. nih.gov For instance, 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea is synthesized by reacting adamantane-1-amine with 4-chlorophenyl isothiocyanate in ethanol (B145695). acs.org Similarly, the reaction of 1-adamantyl isothiocyanate with morpholine (B109124) or 1-phenylpiperazine (B188723) in boiling ethanol yields the corresponding N-(adamantan-1-yl)morpholine-4-carbothioamide and N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide, respectively. mdpi.com The synthesis of (2-Adamantylideneamino)thiourea can be achieved by reacting an appropriate isothiocyanate with an adamantylamine, which typically proceeds through nucleophilic addition followed by dehydration. evitachem.com
A general scheme for this reaction is the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate. rsc.orgnih.govresearchgate.net This method's efficiency can be influenced by the steric hindrance of the amine and the reactivity of the isothiocyanate. The synthesis of 1-(adamantane-1-carbonyl)-3-halophenyl thioureas involves the in situ formation of adamantane-1-carbonylisothiocyanate from adamantane-1-carbonyl chloride and ammonium (B1175870) thiocyanate, followed by treatment with halogenated anilines. nih.gov
| Reactant 1 | Reactant 2 | Product |
| Adamantane-1-amine | 4-chlorophenyl isothiocyanate | 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea acs.org |
| 1-Adamantyl isothiocyanate | Morpholine | N-(adamantan-1-yl)morpholine-4-carbothioamide mdpi.com |
| 1-Adamantyl isothiocyanate | 1-Phenylpiperazine | N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide mdpi.com |
| Adamantane-1-carbonyl chloride, Ammonium thiocyanate | Halogenated anilines | 1-(Adamantane-1-carbonyl)-3-halophenyl thioureas nih.gov |
Thioacylation offers another versatile approach to thiourea synthesis. Stable and readily available N,N'-di-Boc-substituted thiourea can act as a mild thioacylating agent when activated with trifluoroacetic anhydride, reacting with various nucleophiles including amines to form thiocarbonyl compounds. organic-chemistry.org Thioacylating agents like 1,1'-thiocarbonyldiimidazole (B131065) can be used to convert primary amines into monosubstituted thioureas. mdpi.com Another strategy involves a three-component reaction of arylacetic or cinnamic acids, amines, and elemental sulfur powder to produce thioamides, a related class of compounds. organic-chemistry.org
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. Catalyst-free approaches for thiourea synthesis are gaining prominence. Substituted thioureas can be synthesized in high yields by reacting thiazolidine-2-thiones with various amines in water, without the need for a catalyst. nih.govscilit.com Another green approach involves the solvent-free and catalyst-free reaction of 1,1,3,3-tetramethylguanidine (B143053) with isothiocyanates to produce thiourea derivatives in high yields and purity. researchgate.net The use of deep eutectic solvents, such as choline (B1196258) chloride/tin(II) chloride, has also been explored for the direct synthesis of monosubstituted thioureas from thiourea as a biocompatible thiocarbonyl source. rsc.org Furthermore, electrochemical methods are emerging as a green alternative for synthesizing isothiourea derivatives from thiols, isocyanides, and amines, avoiding the need for heavy metal catalysts and stoichiometric oxidants. keaipublishing.com
Specific Considerations for Incorporating Adamantyl Moieties
The incorporation of the bulky and lipophilic adamantyl group into a thiourea structure presents specific synthetic challenges. mdpi.com The steric hindrance of the adamantane cage can affect reaction rates and yields. For example, the synthesis of adamantyl-containing ureas and thioureas has been explored to create inhibitors for enzymes like soluble epoxide hydrolase. researchgate.netnih.gov The unique three-dimensional structure of adamantane can also influence the conformational properties of the final molecule. The cyclohexane (B81311) rings within the adamantane residue typically adopt a chair conformation. nih.gov The lipophilicity conferred by the adamantyl group can impact the solubility and bioavailability of the resulting compounds. mdpi.com
Regioselectivity and Stereoselectivity in Adamantane-Thiourea Synthesis
Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex adamantane-thiourea derivatives, particularly when multiple reactive sites are present or when chiral centers are being introduced.
In the synthesis of adamantane derivatives, the reactivity of the tertiary (3°) and secondary (2°) positions of the adamantane core can differ. Theoretical studies on the hydroxylation of adamantane have shown that the activation energy for C-H bond cleavage is lower at the tertiary position, leading to preferential formation of 1-adamantanol. nih.gov This inherent regioselectivity can be exploited in synthetic strategies.
When synthesizing chiral thioureas, the reaction of a chiral amine with an isothiocyanate is a common approach. mdpi.com The stereochemistry of the resulting thiourea is dictated by the chirality of the starting amine. For instance, the synthesis of chiral thiourea-based organocatalysts often involves the reaction of enantiomerically pure diamines with isothiocyanates. nih.gov The development of stereoselective syntheses is crucial for producing compounds with specific biological activities. youtube.comnih.gov For example, N-heterocyclic carbene (NHC)-catalyzed desymmetrizative amidation of axially prochiral biaryl dialdehydes represents an advanced strategy for the atroposelective synthesis of axially chiral thioureas. chemrxiv.org
Comprehensive Spectroscopic and Crystallographic Elucidation of 2 Adamantylideneamino Thiourea Structure
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of (2-Adamantylideneamino)thiourea, offering precise information about the hydrogen and carbon atomic nuclei within the molecule. evitachem.comnih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the adamantane (B196018) cage and the thiourea (B124793) group. The adamantane protons typically appear as a series of broad multiplets in the upfield region of the spectrum, a result of the rigid, cage-like structure leading to complex spin-spin coupling patterns. spectrabase.com The chemical shifts of the N-H protons of the thiourea moiety are sensitive to their chemical environment, including solvent and temperature, and often appear as broad signals. mdpi.comnih.gov The specific chemical shifts provide crucial information for confirming the presence of the adamantylidene group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in this compound. The spectrum will feature signals for the quaternary imine carbon (C=N), the thiocarbonyl carbon (C=S) of the thiourea group, and the various methine (CH) and methylene (B1212753) (CH₂) carbons of the adamantane framework. nih.govchemicalbook.com The chemical shift of the thiocarbonyl carbon, typically found in the range of 180-190 ppm, is a key indicator of the thiourea functionality. nih.govmdpi.com The adamantane carbons exhibit characteristic shifts that confirm the integrity of the cage structure.
Table 1: Representative NMR Data for Adamantane and Thiourea Moieties
| Moiety | Nucleus | Chemical Shift (ppm) Range |
|---|---|---|
| Adamantane | ¹H | 1.7 - 2.1 |
| Adamantane | ¹³C (CH) | 28 - 40 |
| Adamantane | ¹³C (CH₂) | 35 - 45 |
| Thiourea | ¹H (NH) | Variable, often broad |
| Thiourea | ¹³C (C=S) | 180 - 190 |
Note: Specific chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data presented is a general representation based on known values for adamantane and thiourea derivatives. nih.govspectrabase.comchemicalbook.com
Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Assignment
To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. mdpi.comyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the coupled protons within the adamantane cage, helping to trace the intricate network of CH and CH₂ groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the unambiguous assignment of which protons are attached to which carbon atoms in both the adamantane and thiourea parts of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is particularly valuable for establishing the connection between the adamantane cage and the thiourea group by showing correlations between the protons on the adamantane ring and the imine carbon and the thiocarbonyl carbon.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational frequencies. nih.govresearchgate.netresearchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy Investigations
The FT-IR spectrum of this compound exhibits absorption bands that are characteristic of its constituent functional groups. nih.govresearchgate.netnih.gov
N-H Stretching: The N-H stretching vibrations of the thiourea moiety typically appear as one or more bands in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding. mdpi.com
C-H Stretching: The C-H stretching vibrations of the adamantane cage are observed in the 2800-3000 cm⁻¹ region. researchgate.net
C=N Stretching: The stretching vibration of the imine (C=N) bond is expected to appear in the 1640-1690 cm⁻¹ range.
Thioamide Bands: The thiourea group gives rise to several characteristic bands, often referred to as thioamide I, II, and III bands. These are mixed vibrations involving C-N stretching and N-H bending and appear in the 1400-1600 cm⁻¹ region. mdpi.com
C=S Stretching: The C=S stretching vibration is a key feature and typically appears as a strong band in the 700-850 cm⁻¹ region, although its position can be coupled with other vibrations. researchgate.netresearchgate.net
Table 2: Key FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) Range |
|---|---|---|
| N-H (Thiourea) | Stretching | 3100 - 3400 |
| C-H (Adamantane) | Stretching | 2800 - 3000 |
| C=N (Imine) | Stretching | 1640 - 1690 |
| Thioamide | Mixed C-N stretch, N-H bend | 1400 - 1600 |
| C=S (Thiourea) | Stretching | 700 - 850 |
Note: The exact peak positions can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions. researchgate.netmdpi.comresearchgate.netresearchgate.net
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly useful for observing non-polar bonds. nih.govmdpi.comresearchgate.net The Raman spectrum of this compound would be expected to show:
C-H Vibrations: Strong signals for the C-H stretching and bending modes of the adamantane cage. researchgate.net
C-S Vibrations: The C=S stretching vibration, which may be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum. capes.gov.br
Skeletal Vibrations: The low-frequency region of the Raman spectrum will contain information about the skeletal vibrations of the entire molecule, providing a unique "fingerprint" for the compound. researchgate.net
The combination of these advanced spectroscopic techniques provides a robust and detailed structural characterization of this compound, confirming the presence of all key functional groups and their connectivity.
Coordination Chemistry and Supramolecular Interactions of 2 Adamantylideneamino Thiourea
Ligand Design Principles and Chelation Properties of Thiourea (B124793) Scaffolds
Thiourea derivatives are structurally versatile ligands, a characteristic attributed to their σ-donating and π-acidic properties. mdpi.comnih.gov The presence of multiple donor sites allows for a rich coordination chemistry, forming complexes with a wide array of structural motifs. mdpi.comoup.com
The thiourea framework contains both soft (sulfur) and hard/borderline (nitrogen) donor atoms, making it a versatile ligand for coordination with various metal ions. rsc.orgmdpi.com The primary coordination site is typically the sulfur atom of the thiocarbonyl group (C=S), which acts as a soft donor, readily bonding to soft metal ions. mdpi.comutsa.eduresearchgate.net This monodentate coordination through sulfur is the most common bonding mode. mdpi.comutsa.edu
However, the nitrogen atoms of the thiourea backbone can also participate in coordination. mdpi.commdpi.comnih.gov Depending on the reaction conditions and the nature of the metal ion, thiourea ligands can coordinate through one or both nitrogen atoms, often following deprotonation. mdpi.comstackexchange.comguidechem.com This versatility allows for the formation of stable complexes with a wide range of metal centers. mdpi.com In some cases, intramolecular hydrogen bonding involving the N-H protons can further stabilize the complex structure. oup.comrsc.org
The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. byjus.com Thiourea ligands exhibit variable denticity and can adopt several coordination modes, which contributes to the structural diversity of their metal complexes. mdpi.comnih.gov
The most common coordination modes are:
Monodentate: The ligand binds to the metal center exclusively through the sulfur atom (κ¹S-coordination). mdpi.comosti.gov This is frequently observed in complexes with various transition metals. mdpi.comutsa.edu
Bidentate: The ligand can act as a bidentate chelate by coordinating through both the sulfur and a nitrogen atom (κ²N,S-coordination). mdpi.comnih.gov This mode often occurs after the deprotonation of the N-H group, forming a stable chelate ring. mdpi.comstackexchange.comguidechem.com
Bridging: Thiourea derivatives can also act as bridging ligands, connecting two or more metal centers, typically through the sulfur atom (μ-S). This can lead to the formation of polynuclear complexes and coordination polymers. mdpi.comoup.com
The specific coordination mode adopted by (2-Adamantylideneamino)thiourea would depend on factors such as the metal ion, the solvent system, and the presence of other ancillary ligands or bases in the reaction mixture. mdpi.com
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with thiourea ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. mdpi.comksu.edu.trresearchgate.net Characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques.
This compound is expected to form stable complexes with a variety of d-block transition metals, owing to the strong affinity of the thiourea sulfur atom for these soft Lewis acids.
Coinage Metals (Cu, Ag, Au): Thiourea derivatives readily form complexes with copper, silver, and gold. oup.com For instance, silver(I) ions can pre-coordinate with the sulfur and nitrogen atoms of thiourea, facilitating further reactions. evitachem.com Gold(I) complexes often exhibit linear geometries with coordination to the sulfur atom. rsc.org Copper(II) salts have been shown to promote oxidative desulfurization of thioureas. evitachem.com
Platinum Group Metals (Pt, Pd, Ru): Platinum(II) and Palladium(II) form square planar complexes with thiourea ligands. mdpi.comrsc.org Depending on the reaction conditions, the ligand can coordinate in a monodentate fashion through the sulfur atom or as a bidentate N,S-chelate. mdpi.comrsc.org Ruthenium(II) has also been shown to form complexes where the thiourea derivative acts as a bidentate ligand. rsc.org
Other Transition Metals (Ni, Co, Fe, Zn, Cd, Hg): Thiourea derivatives form complexes with various other transition metals. Nickel(II) can form square planar or octahedral complexes. mdpi.comnih.gov The synthesis of Co(II), Ni(II), and Cu(II) complexes with N-acylthiourea derivatives has been reported. ksu.edu.tr Zinc(II), Cadmium(II), and Mercury(II) complexes with thiourea have been prepared and characterized, showing coordination through the sulfur atom. researchgate.net
The synthesis of these complexes often involves the direct reaction of this compound with metal halides or acetates in solvents like ethanol (B145695) or methanol. mdpi.comksu.edu.tr
Table 1: Examples of Spectroscopic Data for Characterizing Transition Metal-Thiourea Complexes
| Technique | Observation | Implication | Reference(s) |
| Infrared (IR) Spectroscopy | Shift in the ν(C=S) band to lower frequency. | Coordination through the sulfur atom, weakening the C=S bond. | mdpi.com |
| Disappearance of ν(N-H) band. | Deprotonation of the NH group and coordination through nitrogen. | mdpi.comresearchgate.net | |
| ¹³C NMR Spectroscopy | Downfield shift of the C=S carbon signal. | Decreased electron density at the thiocarbonyl carbon upon S-coordination. | mdpi.com |
| ¹H NMR Spectroscopy | Downfield shift of the N-H proton signal. | Coordination through the sulfur atom, leading to increased electron density on the NH proton. | mdpi.com |
The coordination chemistry of thiourea derivatives extends to main group elements.
Main Group Ions: Complexes with p-block elements such as Lead(II) have been synthesized and characterized. researchgate.net In the reported Pb(II) complex with an N-benzoylthiourea derivative, the lead ion is four-coordinate, binding to the sulfur and oxygen atoms of two deprotonated ligands. researchgate.net
The coordination of thiourea ligands, including this compound, with lanthanide ions is a less explored area compared to transition metals. osti.gov
Structural Analysis of Metal-Thiourea Coordination Compounds
Structural studies of various metal-thiourea complexes have revealed key features:
Coordination Geometries: A variety of geometries are observed, including linear for Au(I), trigonal planar for Ag(I), tetrahedral for Ag(I) and Cu(I), square planar for Ni(II) and Pt(II), and octahedral for other metals like Ni(II) and Ru(II). oup.comrsc.orgrsc.orgnih.gov
Bond Lengths: Upon coordination through the sulfur atom, an elongation of the C-S bond is typically observed compared to the free ligand. rsc.org For example, in a silver complex with a phosphine-thiourea ligand, the Ag-S bond distances are consistent with tetra-coordinated silver complexes. nih.gov
Supramolecular Interactions: Inter- and intramolecular hydrogen bonds, particularly involving the N-H protons of the thiourea moiety and anions or solvent molecules, play a crucial role in stabilizing the crystal structures of these complexes. oup.comrsc.org
The bulky adamantylidene group in this compound is expected to have a significant influence on the crystal packing and supramolecular assembly of its metal complexes.
Table 2: Summary of Structural Features in Selected Metal-Thiourea Complexes
| Metal Ion | Ligand Type | Coordination Geometry | Key Structural Feature(s) | Reference(s) |
| Ag(I) | Phosphine-thiourea | Distorted Tetrahedral | Bidentate P,S-chelation; Ag-P and Ag-S bonds formed. | nih.gov |
| Cu(I) | N,N'-disubstituted thiourea | Trigonal Planar | Monodentate S-coordination; Intramolecular N-H···X hydrogen bonds. | oup.com |
| Au(I) | Thiazolidine-thiourea | Linear | Monodentate S-coordination; Au-S bond formed. | rsc.org |
| Pb(II) | N-benzoylthiourea | Four-coordinate | Bidentate O,S-chelation from two deprotonated ligands. | researchgate.net |
| Ru(II) | Acylthiourea | Octahedral (distorted) | Bidentate S,O-chelation. | rsc.org |
Geometries of Coordination Polyhedra
The geometry of the coordination polyhedron in metal complexes of thiourea derivatives is dictated by several factors, including the nature of the metal ion, its oxidation state, the steric bulk of the substituents on the thiourea ligand, and the coordination mode of the ligand itself. Thiourea derivatives can act as monodentate ligands, typically coordinating through the sulfur atom, or as bidentate chelating ligands, involving the sulfur and a nitrogen or oxygen atom. researchgate.net
In the case of adamantyl-containing thioureas, the bulky adamantyl group can exert significant steric influence, often favoring less crowded coordination geometries. For instance, in platinum(II) and palladium(II) complexes with acylthiourea ligands, a square-planar geometry is commonly observed. researchgate.netrsc.org This is exemplified in cis-[Pt(L-S,O)2] type complexes where two monoanionic bidentate thiourea ligands coordinate to the metal center through their sulfur and oxygen atoms, forming a distorted square-planar arrangement. researchgate.net The distortion from ideal geometry often arises from the bite angle of the chelating ligand and steric hindrance between the ligands.
For metals that prefer higher coordination numbers, such as some first-row transition metals, octahedral geometries can be achieved. researchgate.net In such cases, the thiourea ligand might still coordinate in a monodentate or bidentate fashion, with the remaining coordination sites being occupied by other ligands or solvent molecules. The silver complex of a thiourea-phosphine ligand, for example, exhibits a distorted tetrahedral geometry around the silver atom, which is coordinated to two thiourea ligands in a chelated manner through sulfur and phosphorus atoms. nih.gov The deviation from an ideal tetrahedral geometry is attributed to the chelation angles imposed by the ligand. nih.gov
Metal-Ligand Bond Lengths and Angles
The bond lengths and angles within the coordination sphere of metal-thiourea complexes provide valuable insights into the nature and strength of the metal-ligand interactions. The C=S bond length in the thiourea ligand is particularly sensitive to coordination. Upon coordination of the sulfur atom to a metal, the C=S bond typically elongates compared to the free ligand, indicating a decrease in the bond order. This is a consequence of the donation of electron density from the sulfur atom to the metal center.
In N,N'-bis[2-(dimethylamino)phenyl]thiourea, the C1—S1 bond distance is 1.6921 (11) Å. nih.gov The C—N bond lengths within the thiourea backbone also provide information about electron delocalization. For instance, the C1—N2 bond [1.3396 (14) Å], which is involved in an intramolecular hydrogen bond, is slightly shorter than the C1—N1 bond [1.3621 (15) Å] which is not. nih.gov
The following table presents selected bond lengths for a representative adamantyl-containing thiourea, 1-(adamantan-1-yl)-3-(4-bromophenyl)thiourea, which crystallizes and allows for detailed structural analysis.
| Bond | Length (Å) |
| C=S | 1.7958 |
| Adamantane-C (avg) | 1.54 |
| C-N (thiourea) (avg) | 1.35 |
Data for 1-(adamantan-1-yl)-3-(4-bromophenyl)thiourea researchgate.net
The angles around the metal center are indicative of the coordination geometry. In square-planar Pt(II) complexes with N,N-di-n-propyl-N'-(4-fluorobenzoyl)thiourea and N,N-di-n-propyl-N'-(4-bromobenzoyl)thiourea, the ligands act in a monoanionic bidentate fashion, forming two six-membered chelate rings (Pt-S-C-N-C-O). researchgate.net The dihedral angles between these rings can vary, for instance, being 6.89° and 20.37° in two different complexes, indicating deviations from a perfectly planar structure. researchgate.net
Role of Intermolecular Interactions in Crystal Packing of Coordination Compounds
Hydrogen Bonding Networks in Thiourea Complexes
Hydrogen bonding is a predominant and highly directional interaction in the crystal structures of thiourea derivatives and their metal complexes. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the C=S group can act as a hydrogen bond acceptor.
In many thiourea crystal structures, intermolecular N-H···S hydrogen bonds are a recurring motif, often leading to the formation of one-dimensional chains or more complex two-dimensional networks. nih.gov For example, in the crystal structure of 1-(adamantan-1-yl)-3-(4-bromophenyl)thiourea, molecules are linked by N—H···S hydrogen bonds. researchgate.net These interactions can form characteristic ring motifs, often described using graph-set notation, such as the R(8) ring, which involves a pair of N-H···S hydrogen bonds between two molecules.
Intramolecular hydrogen bonds are also frequently observed, particularly when suitable acceptor groups are present in the substituents. nih.gov For instance, in N,N'-bis[2-(dimethylamino)phenyl]thiourea, an intramolecular hydrogen bond is formed between one of the thiourea N-H groups and the nitrogen atom of the ortho-substituted dimethylamino group. nih.gov This interaction can influence the conformation of the molecule and its subsequent packing in the crystal lattice. The presence of water molecules in the crystal lattice can also lead to the formation of extensive O-H···O, O-H···N, and N-H···O hydrogen bonding networks, further stabilizing the crystal structure.
The following table summarizes common hydrogen bonding interactions observed in thiourea derivatives.
| Donor | Acceptor | Type | Common Synthons |
| N-H | S=C | Intermolecular | Chains, R(8) rings |
| N-H | O=C | Intermolecular | Dimers, sheets |
| N-H | N (aryl) | Intramolecular | S(6) rings |
| O-H | S=C | Intermolecular | Chains |
Theoretical and Computational Investigations of 2 Adamantylideneamino Thiourea Systems
Quantum Chemical Studies of Molecular and Electronic Structure
Quantum chemical methods are fundamental in elucidating the molecular and electronic properties of (2-Adamantylideneamino)thiourea. These studies delve into the molecule's geometry, stability, and the behavior of its electrons, which are key determinants of its chemical nature.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These calculations would identify the lowest energy conformation of the molecule, considering the bulky adamantylidene group and the flexible thiourea (B124793) moiety. The total energy calculated through DFT is a crucial indicator of the molecule's thermodynamic stability.
Ab Initio Calculations for High-Accuracy Electronic Properties
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic properties compared to DFT in some cases. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide very precise values for properties like ionization potential, electron affinity, and electronic energy levels. For this compound, ab initio calculations would serve to benchmark the results from DFT and provide more reliable electronic data, which is crucial for understanding its potential use in electronic applications or its behavior in redox reactions.
Molecular Orbital Analysis: HOMO-LUMO Gap and Electron Density Distribution
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. mdpi.com For this compound, a molecular orbital analysis would reveal the spatial distribution of these orbitals. It is expected that the HOMO would have significant electron density on the sulfur and nitrogen atoms of the thiourea group, while the LUMO might be distributed over the C=N and C=S bonds. The magnitude of the HOMO-LUMO gap would provide insight into its stability and potential for charge transfer interactions. mdpi.com
Table 1: Representative Frontier Molecular Orbital Energies (Illustrative)
| Parameter | Energy (eV) | Description |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital. A higher value indicates a better electron donor. |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | - | Energy difference between LUMO and HOMO, indicating chemical reactivity and kinetic stability. |
Note: Specific values for this compound are not available in the reviewed literature. This table illustrates the type of data obtained from molecular orbital analysis.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate negative electrostatic potential, where electron density is high and which are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green and yellow areas are regions of near-zero potential.
For this compound, an MEP map would likely show a region of high negative potential (red) around the sulfur atom of the thiourea group, making it a primary site for interaction with electrophiles and for hydrogen bonding. researchgate.net The N-H protons of the thiourea moiety would be expected to show positive potential (blue), identifying them as hydrogen bond donor sites. The bulky, non-polar adamantane (B196018) cage would be characterized by a largely neutral potential surface. This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets or reagents. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior
While quantum chemical calculations are typically performed on a single molecule in a vacuum, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. For this compound, MD simulations would be crucial for understanding its conformational flexibility. The single bonds within the molecule allow for rotation, and MD can explore the different accessible conformations and their relative energies in solution.
These simulations can also provide insights into how the molecule interacts with solvent molecules, including the formation and dynamics of hydrogen bonds. Understanding the behavior of this compound in solution is essential for predicting its properties in a biological medium or as a reagent in a chemical reaction.
Computational Insights into Reaction Mechanisms of Thiourea Formation
Computational chemistry can also be used to investigate the mechanisms of chemical reactions. The formation of this compound likely proceeds through the reaction of 2-adamantanone (B1666556) with thiosemicarbazide. Computational studies can model this reaction pathway, identifying the transition states and intermediates involved.
By calculating the energy barriers associated with each step of the proposed mechanism, researchers can determine the most likely reaction pathway and identify the rate-determining step. This level of mechanistic detail is difficult to obtain through experimental means alone and is crucial for optimizing reaction conditions to improve the yield and purity of the product.
Reaction Mechanisms and Reactivity Profiles of 2 Adamantylideneamino Thiourea
Investigation of Formation Mechanisms of (2-Adamantylideneamino)thiourea
The synthesis of this compound, like other N-substituted thioureas, is predominantly achieved through the nucleophilic addition of an amine to an isothiocyanate. In this specific case, the reaction involves adamantyl-2-amine and a source of thiocyanate, or more directly, the reaction of 2-aminoadamantane (B82074) with an appropriate isothiocyanate.
The generally accepted mechanism for thiourea (B124793) formation involves the attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This initial nucleophilic attack results in the formation of a zwitterionic intermediate. Subsequent proton transfer from the nitrogen to the sulfur atom leads to the final thiourea product.
Key factors influencing the rate and efficiency of this reaction include the nucleophilicity of the amine and the electrophilicity of the isothiocyanate. The adamantane (B196018) group, being an electron-donating alkyl group, increases the electron density on the nitrogen atom of 2-aminoadamantane, thereby enhancing its nucleophilicity and promoting the reaction. However, the significant steric bulk of the adamantane cage can also introduce steric hindrance in the transition state, which could potentially lower the reactivity of the amine despite its high basicity. nih.gov
A study on the formation of adamantyl thioureas highlighted that the reaction mechanism is a nucleophilic addition to the thiocarbonyl group. nih.gov The primary factors affecting the reaction speed are the amine's nucleophilicity, the positive charge on the thiocarbonyl carbon, and steric factors in the transition state. nih.gov While the adamantane fragment has a positive donor effect on the amine's reactivity, the steric hindrance it creates can be a competing factor. nih.gov
| Factor | Influence on Formation Mechanism | Supporting Evidence |
| Nucleophilicity of Amine | The electron-donating adamantyl group increases the basicity and nucleophilicity of the amino group, favoring the initial attack on the isothiocyanate. | The basicity of amino groups in adamantyl amines is relatively high due to the donor effect of the adamantane fragment. nih.gov |
| Steric Hindrance | The bulky adamantane cage can impede the approach of the amine to the isothiocyanate, potentially slowing down the reaction rate by creating a sterically hindered transition state. | Steric hindrance in the transition state caused by the large adamantane fragment could lower the reactivity of such amines. nih.gov |
| Reaction Conditions | The choice of solvent and the ratio of reactants can influence the reaction pathway and prevent side reactions, such as the formation of adamantyl isothiocyanate through a metathesis effect. | The selectivity of the reaction is highly affected by the reagent ratio and the solvent used. nih.gov |
Mechanistic Studies of Post-Synthetic Modifications
The this compound molecule possesses several reactive sites that can be targeted for post-synthetic modifications. The thiourea group itself is a versatile functional handle for further chemical transformations. Mechanistic understanding of these modifications is key to designing novel derivatives.
The sulfur atom of the thiourea group is nucleophilic and can react with various electrophiles. For instance, alkylation with alkyl halides would proceed via an SN2 mechanism, where the sulfur atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of an isothiouronium salt. The regioselectivity of this reaction is generally high for the sulfur atom due to its soft nucleophilic character.
Furthermore, the thiourea moiety can serve as a precursor for the synthesis of various heterocyclic compounds. These reactions often involve cyclization reactions with bifunctional reagents. For example, reaction with α-haloketones can lead to the formation of aminothiazole derivatives through a Hantzsch-type synthesis. The mechanism involves the initial S-alkylation of the thiourea followed by an intramolecular cyclization and dehydration.
While specific mechanistic studies on the post-synthetic modification of this compound are not extensively documented, the reactivity patterns can be inferred from the well-established chemistry of other thiourea derivatives.
| Modification Type | Reagents | Plausible Mechanism | Product Class |
| S-Alkylation | Alkyl Halides | SN2 reaction at the sulfur atom. | Isothiouronium Salts |
| Acylation | Acyl Chlorides | Nucleophilic attack of sulfur or nitrogen on the acyl carbon, followed by rearrangement. | N- or S-Acylthioureas |
| Cyclization | α-Haloketones | Hantzsch thiazole (B1198619) synthesis: S-alkylation followed by intramolecular cyclization and dehydration. | Aminothiazoles |
| Oxidative Cyclization | Oxidizing Agents (e.g., Br2) | Formation of a disulfide intermediate followed by intramolecular electrophilic cyclization. | Benzothiazoles (if an appropriate aryl group is present) |
Influence of Adamantane Group on Reaction Pathways and Selectivity
The adamantane group is not merely a passive scaffold but actively influences the reactivity and selectivity of reactions involving this compound. Its significant steric bulk and defined three-dimensional structure impose considerable steric constraints on the molecule.
This steric hindrance can play a crucial role in directing the regioselectivity of post-synthetic modifications. For example, in reactions where both the nitrogen and sulfur atoms of the thiourea moiety can act as nucleophiles, the bulky adamantane group may sterically shield the adjacent nitrogen atom, thereby favoring reactions at the more accessible sulfur atom.
Furthermore, the adamantane group can influence the stability of intermediates and transition states. Its ability to shield reactive centers from the surrounding solvent or reagents can affect reaction rates. In the context of synthesizing heterocyclic compounds from this compound, the adamantane moiety would be expected to influence the conformational preferences of any cyclic products, potentially leading to specific diastereomers being favored.
In a study on alkyl thioureas with varying steric hindrance, it was found that larger substituents lead to greater steric hindrance effects. researchgate.net This increased steric bulk was shown to enhance the binding affinity with copper ions and improve the stability of the C=S double bond in alkyl thioureas. researchgate.net While this study was in the context of electrodeposition, the fundamental principles of steric influence on the thiourea group are applicable.
| Effect of Adamantane Group | Consequence on Reactivity and Selectivity | Supporting Evidence/Rationale |
| Steric Shielding | May direct reactions to less hindered sites (e.g., favoring S-alkylation over N-alkylation). Can influence the approach of reagents, potentially leading to diastereoselectivity in subsequent reactions. | The bulky adamantyl groups impose steric constraints. nih.gov |
| Conformational Control | Dictates the preferred three-dimensional structure of the molecule, influencing the accessibility of reactive centers. | Conformational analysis of adamantyl-based acyl-thioureas identified stable conformers with specific geometries. nih.gov |
| Electronic Effects | The electron-donating nature of the alkyl cage increases the nucleophilicity of the adjacent nitrogen atom. | The adamantane fragment has a donor effect, increasing the basicity of the amino group. nih.gov |
| Solubility and Stability | The lipophilic nature of adamantane can influence the solubility of the compound in different reaction media and may protect nearby functional groups from metabolic degradation. | Thioureas with two adamantyl fragments possess a certain level of water solubility. nih.gov |
Design and Synthesis of Advanced 2 Adamantylideneamino Thiourea Derivatives and Analogues
Rational Design Strategies for Structural Variation
The rational design of (2-Adamantylideneamino)thiourea derivatives is a multifaceted process aimed at optimizing molecular properties for specific applications. Key strategies involve targeted modifications of the adamantane (B196018) core, the thiourea (B124793) linker, and the terminal substituents to fine-tune lipophilicity, hydrogen bonding capacity, and steric bulk.
One primary approach involves the functionalization of the thiourea core through nucleophilic addition-elimination reactions. The thiourea group serves as a versatile reactive handle, allowing for the introduction of a wide array of substituents. evitachem.com For instance, reacting the parent compound with different isothiocyanates can yield a library of new derivatives with potentially enhanced biological activities. evitachem.commdpi.com This method allows for systematic variation of aromatic, heterocyclic, or aliphatic groups, enabling the exploration of structure-activity relationships. mdpi.com
Computational techniques, such as Density Functional Theory (DFT), play a crucial role in the rational design process. These methods are used to investigate the conformational preferences and electronic properties of different derivatives. acs.org For example, DFT studies have shown that the molecular conformation of adamantane-thiourea hybrids, such as stable low-energy anti-syn conformations, can be predicted, guiding the synthesis towards compounds with desired spatial arrangements. acs.org This theoretical insight is invaluable for designing molecules that can effectively interact with specific biological targets. nih.govmdpi.com
Another key strategy focuses on modifying the adamantane moiety itself. The adamantane cage is not merely a bulky lipophilic group; its unique structure can be leveraged to enhance potency and selectivity. In the design of P2X receptor antagonists, for example, the adamantane ring was identified as a key pharmacophore. nih.gov By introducing various substitutions onto this core, researchers have successfully enhanced the potency and selectivity for specific receptor subtypes. nih.gov
The design process often involves creating "generations" of compounds. An initial series is synthesized and tested, and the results are used to inform the design of a second, optimized generation. This iterative process, which may involve incorporating features like piperazine (B1678402) rings to improve potency, is a hallmark of rational drug design. mdpi.com
Synthesis of Polymeric and Supramolecular Assemblies Incorporating Adamantane-Thiourea Units
The adamantane group is an excellent building block for supramolecular chemistry due to its size, rigidity, and ability to participate in host-guest interactions, particularly with cyclodextrins. rsc.orgrsc.org This has led to the development of advanced polymeric and supramolecular materials where adamantane-thiourea units are incorporated to drive self-assembly and impart specific functions.
A common strategy involves the synthesis of polymers with pendant adamantane groups. nih.gov For example, poly(2-oxazoline) copolymers bearing adamantane side chains have been synthesized. These polymers can form inclusion complexes with hosts like β-cyclodextrin, leading to the formation of thermoresponsive supramolecular assemblies. nih.gov While this example doesn't explicitly include the thiourea moiety, it demonstrates the principle of using adamantane-functionalized polymers for creating complex structures. Similarly, adamantane-containing polystyrene derivatives have been precisely synthesized via anionic polymerization. researchgate.net
The thiourea component plays a critical role in directing the assembly through its strong hydrogen-bonding capabilities. The N-H protons and the sulfur atom can act as hydrogen bond donors and acceptors, respectively, leading to the formation of well-defined supramolecular structures. acs.orgnih.gov In adamantane-thiourea hybrids, Hirshfeld surface analysis has revealed the importance of multiple hydrogen bonds and C–S···N chalcogen bonds in mediating supramolecular self-assembly. acs.org
The combination of adamantane's host-guest chemistry and thiourea's hydrogen-bonding capacity enables the construction of sophisticated materials. Injectable, shear-thinning hydrogels have been developed from the supramolecular assembly of adamantane-functionalized polymers (Tetronic–adamantane) and poly(β-cyclodextrin). rsc.org These hydrogels form via host-guest interactions between the adamantane units and the cyclodextrin (B1172386) cavities, creating materials with potential for biomedical applications like local drug delivery. rsc.org Other research has focused on adamantane-based macrocycles that form crystalline supramolecular assemblies with unique properties, such as vapochromism. nih.govmdpi.com Furthermore, adamantane-based polyimides have been synthesized, which exhibit high thermal stability and solubility in organic solvents, making them suitable for advanced material applications. acs.org
Structure-Reactivity and Structure-Function Correlations in Derivative Series
Understanding the relationship between the chemical structure of this compound derivatives and their resulting reactivity and function is crucial for developing optimized compounds. Structure-activity relationship (SAR) studies are central to this effort, correlating specific structural modifications with changes in biological or chemical properties. mdpi.comnih.gov
In the context of biological activity, SAR studies have provided significant insights. For instance, research on thiourea derivatives as inhibitors of Leishmania amazonensis showed that incorporating a piperazine ring generally increased the potency against both promastigote and amastigote forms of the parasite. mdpi.com Similarly, in the development of P2X receptor inhibitors, specific substitutions on the adamantane-thiourea scaffold led to compounds with high potency and selectivity for either the h-P2X4R or h-P2X7R subtype. nih.gov These studies allow for the identification of key structural features responsible for the desired biological function.
The table below summarizes structure-function correlations for a series of adamantane-1-carbonyl thiourea derivatives as P2X receptor inhibitors.
| Compound ID | Substituent | Target Receptor | Potency (IC₅₀) | Notes |
| 4n | N/A | h-P2X4R | 0.04 ± 0.01 μM | 22 times more potent than the standard inhibitor BX-430. Found to be a negative allosteric modulator. nih.gov |
| 5b | N/A | h-P2X7R | 0.073 ± 0.04 μM | Potency is comparable to known antagonists. Found to be a negative allosteric modulator. nih.gov |
This table is based on data presented in the cited research to illustrate structure-function relationships. nih.gov
Structure-function relationships also extend to the physicochemical properties of materials. In a series of adamantane-based polyimides, the structure of the aromatic dianhydride used in the synthesis directly influenced the polymer's properties. acs.org Variations in the dianhydride component resulted in different glass-transition temperatures (ranging from 248 to 308 °C), softening temperatures, and solubility profiles, demonstrating a clear correlation between the molecular structure and the macroscopic material properties. acs.org
The table below illustrates the structure-property correlation in adamantane-based polyimides.
| Dianhydride Used in Synthesis | Glass-Transition Temperature (T₉) | 10% Weight Loss Temp. (Air) | Solubility in NMP |
| PMDA | 308 °C | 525 °C | Insoluble |
| BPDA | 291 °C | 550 °C | Soluble |
| 6FDA | 248 °C | 530 °C | Soluble |
| ODPA | 260 °C | 545 °C | Soluble |
This table is based on data for polyimides derived from 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane and various dianhydrides (PMDA, BPDA, 6FDA, ODPA) as described in the cited literature. acs.org
These correlations, whether related to biological activity or material properties, are fundamental to the goal-oriented design of new molecules based on the this compound framework. acs.orgnih.gov
Potential Academic Applications of 2 Adamantylideneamino Thiourea in Materials Science and Chemical Sensing
Advanced Materials Development Utilizing Thiourea (B124793) Scaffolds
The thiourea functional group is a versatile platform for creating complex molecular structures and materials due to its ability to form strong hydrogen bonds and coordinate with metal ions.
The thiourea moiety is a powerful building block in crystal engineering due to its capacity to form robust and directional hydrogen bonds. The N-H protons and the sulfur atom of the thiourea group can act as hydrogen bond donors and acceptors, respectively, leading to the formation of predictable supramolecular synthons. These interactions are fundamental in the self-assembly of molecules to create well-defined one-, two-, and three-dimensional networks.
The adamantane (B196018) group in (2-Adamantylideneamino)thiourea plays a crucial role in directing the assembly of these supramolecular structures. Its bulky and hydrophobic nature can control the packing of the molecules in the crystal lattice, leading to the formation of specific architectures such as channels or cavities. This controlled assembly is essential for the design of porous materials with potential applications in gas storage, separation, and catalysis.
While specific crystal structure data for this compound is not widely available, the principles of crystal engineering with thiourea derivatives are well-established. The interplay between the hydrogen-bonding capabilities of the thiourea group and the steric influence of the adamantyl substituent provides a strategic approach for the rational design of novel solid-state materials.
The field of nanotechnology offers a promising avenue for the application of this compound. Functional nanomaterials have gained significant attention for their potential uses in various fields, including biomedicine and electronics. nih.gov The unique properties of this compound make it a suitable candidate for incorporation into nanomaterials.
The thiourea group can act as a capping agent or stabilizer for nanoparticles, preventing their aggregation and controlling their growth. The sulfur atom in the thiourea moiety has a strong affinity for the surface of noble metal nanoparticles, such as gold and silver, allowing for the functionalization of these nanoparticles with this compound. This functionalization can impart new properties to the nanomaterials, such as enhanced stability and specific recognition capabilities.
Furthermore, the adamantane group can introduce a degree of rigidity and hydrophobicity to the surface of the nanomaterials, which can be advantageous for applications in drug delivery and bio-imaging. The ability to modify the surface of nanoparticles with molecules like this compound opens up possibilities for creating multifunctional nanomaterials with tailored properties for specific applications. nih.gov
Chemo-sensing and Recognition Applications
The thiourea functional group is a well-known recognition motif for various anions and cations. researchgate.net The design of chemosensors based on thiourea derivatives has been an active area of research. nih.gov
Thiourea-based receptors can bind anions through hydrogen bonding interactions between the N-H protons of the thiourea group and the anion. researchgate.netnih.gov The strength and selectivity of this binding can be tuned by modifying the substituents on the thiourea moiety. nih.gov The presence of the electron-withdrawing adamantylidene group in this compound is expected to increase the acidity of the N-H protons, thereby enhancing their ability to bind anions.
The general mechanism for anion sensing involves the formation of a host-guest complex between the thiourea-based receptor and the anion. This interaction can lead to a detectable signal, such as a change in color or fluorescence. The selectivity of the sensor for a particular anion is determined by factors such as the size, shape, and charge of the anion, as well as the geometry of the binding pocket of the receptor.
Thiourea derivatives can also act as sensors for cations. The sulfur and nitrogen atoms of the thiourea group can coordinate with metal ions, leading to the formation of a complex. This coordination event can be transduced into a measurable signal, allowing for the detection of the cation. The adamantane group in this compound can influence the selectivity of the sensor by creating a specific steric environment around the binding site.
The development of fluorescent and colorimetric probes for the detection of ions and neutral molecules is a significant area of research. nih.gov Thiourea derivatives are attractive candidates for the development of such probes due to their ability to interact with a wide range of analytes. researchgate.net
A common strategy for designing colorimetric and fluorescent sensors is to couple the thiourea recognition unit to a chromophore or fluorophore. The binding of an analyte to the thiourea group can cause a change in the electronic properties of the signaling unit, resulting in a change in color or fluorescence intensity. nih.gov
| Probe Type | Analyte | Principle | Potential Advantage of this compound |
| Colorimetric | Anions (e.g., F⁻, AcO⁻) | Change in absorption spectrum upon hydrogen bonding or deprotonation of the thiourea N-H groups. nih.gov | The adamantyl group can enhance solubility in organic media and influence the steric accessibility of the binding site. |
| Fluorescent | Cations (e.g., Hg²⁺, Cu²⁺) | Modulation of fluorescence (quenching or enhancement) through coordination with the sulfur and nitrogen atoms of the thiourea group. | The rigid adamantane framework can reduce non-radiative decay pathways, potentially leading to higher quantum yields. |
| Fluorescent | Anions | Perturbation of an integrated fluorophore's electronic state upon anion binding to the thiourea receptor. nih.gov | The bulky adamantane group can create a specific binding pocket, enhancing selectivity. |
Corrosion Inhibition Studies
The use of organic compounds as corrosion inhibitors is a well-established method for protecting metals from degradation, particularly in acidic environments. analis.com.my Thiourea and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys. analis.com.myjmaterenvironsci.com
The inhibitory action of thiourea compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. analis.com.my The adsorption process can occur through the interaction of the lone pair of electrons on the sulfur and nitrogen atoms with the vacant d-orbitals of the metal. analis.com.my
The presence of the bulky and hydrophobic adamantane group in this compound could enhance its corrosion inhibition properties. The large size of the adamantyl group can lead to a greater surface coverage on the metal, providing a more effective barrier against corrosive species. Furthermore, the hydrophobic nature of the adamantane cage can help to repel water molecules from the metal surface, further reducing the corrosion rate.
Studies on various thiourea derivatives have shown that their inhibition efficiency depends on factors such as the concentration of the inhibitor, the temperature, and the nature of the corrosive environment. wjarr.comresearchgate.netresearchgate.net It is anticipated that this compound would also exhibit these characteristics, making it a promising candidate for further investigation as a corrosion inhibitor.
| Metal/Alloy | Corrosive Medium | Inhibitor Type | Proposed Mechanism of Action |
| Aluminum | HCl | Mixed-type | Adsorption on the metal surface, blocking both anodic and cathodic sites. analis.com.my |
| Mild Steel | HCl, H₂SO₄ | Mixed-type or Anodic | Formation of a protective film through adsorption via S and N atoms. jmaterenvironsci.comresearchgate.net |
| Stainless Steel | HCl | Anodic | Adsorption on the surface, primarily inhibiting the anodic dissolution of the metal. jmaterenvironsci.com |
Q & A
Q. What are the standard synthetic routes for (2-Adamantylideneamino)thiourea, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2-adamantanone with thiourea derivatives under controlled conditions. Key variables include solvent choice (e.g., ethanol or DMF), temperature (60–80°C), and catalysts (e.g., acid/base mediators). For example, Scheme 5 in adamantane thiourea syntheses highlights the use of refluxing ethanol to achieve >70% yield, with purity confirmed via microelemental analysis and FT-IR spectroscopy (e.g., ν(C=S) at 1190 cm⁻¹ and ν(N-H) at 3179 cm⁻¹) . Adjusting stoichiometric ratios of reactants and purification via recrystallization can mitigate byproducts.
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- Microelemental analysis (C, H, N, S) to verify stoichiometry .
- FT-IR spectroscopy to identify functional groups (e.g., thiourea’s C=S and N-H stretches) .
- NMR spectroscopy (¹H, ¹³C) to resolve adamantyl and thiourea moieties. For example, adamantyl protons appear as sharp singlets in ¹H NMR due to rigid symmetry .
- X-ray crystallography (if crystalline) to confirm spatial arrangement and hydrogen-bonding networks .
Q. What are the key physicochemical properties of this compound relevant to its stability in experimental settings?
- Methodological Answer : Critical properties include:
- Thermal stability : Decomposition points (TGA/DSC) to guide storage (e.g., avoid >150°C).
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility for biological assays, while low aqueous solubility may necessitate derivatization .
- Photostability : UV-Vis spectroscopy under light exposure to assess degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions (e.g., apoptosis induction vs. null effects) may arise from:
- Concentration-dependent effects : Dose-response curves (0.1–100 μM) to identify therapeutic windows .
- Cell-line specificity : Comparative studies across multiple lines (e.g., HeLa vs. MCF-7) to assess selectivity .
- Experimental replication : Reproduce assays under standardized conditions (e.g., ATP-based viability assays vs. flow cytometry) .
- Mechanistic validation : Use inhibitors/knockdown models (e.g., Bcl-2 siRNA) to confirm pathways like intrinsic apoptosis .
Q. What experimental design principles should guide pharmacological studies of this compound to ensure reproducibility?
- Methodological Answer :
- Controls : Include vehicle (solvent), positive (e.g., cisplatin), and negative controls.
- Blinding : Randomize treatment groups to reduce bias in data collection .
- Statistical power : Use pilot studies to determine sample size (e.g., n ≥ 3 replicates) and apply ANOVA with post-hoc tests .
- Data transparency : Publish raw data (e.g., spectral files, dose-response tables) in supplementary materials .
Q. How can researchers optimize the synthesis of this compound derivatives for enhanced bioactivity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., electron-withdrawing groups on the adamantyl ring) and assess cytotoxicity .
- Computational modeling : Use DFT calculations to predict binding affinities (e.g., with cytochrome c) .
- High-throughput screening : Automated parallel synthesis (e.g., 96-well plates) to rapidly test derivatives .
Q. What safety protocols are critical when handling this compound, given conflicting carcinogenicity data?
- Methodological Answer :
- Toxicity mitigation : Use fume hoods, PPE (gloves, lab coats), and monitor exposure via LC-MS/MS in biological samples .
- Carcinogenicity assessment : Follow OECD guidelines for in vitro (Ames test) and in vivo (rodent bioassays) studies, noting discrepancies in historical data (e.g., thyroid vs. hepatic tumors) .
- Waste disposal : Neutralize thiourea residues with oxidizing agents (e.g., H₂O₂) before disposal .
Data Presentation and Analysis Guidelines
- Tables : Include raw data (e.g., reaction yields, IC₅₀ values) and processed results (normalized to controls) .
- Figures : Use scatter plots for dose-response curves and heatmaps for SAR trends. Annotate key peaks in spectra .
- Statistical reporting : Specify tests (e.g., Student’s t-test), p-values, and confidence intervals .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
